2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
Description
2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a nitrogen-containing heterocyclic compound featuring a pyridine core substituted with a methyl group at position 4 and a piperidinyl moiety at position 4. The pyridine ring is further linked to a piperidine ring functionalized with a carbaldehyde group at position 1. Pyridine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, enzyme modulators, and intermediates in drug synthesis . The carbaldehyde group in this compound may serve as a reactive site for forming Schiff bases, enabling applications in targeted drug delivery or covalent inhibitor design.
Properties
Molecular Formula |
C17H25N3O |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(4-methyl-6-piperidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C17H25N3O/c1-14-11-17(19-8-4-2-5-9-19)18-12-15(14)16-7-3-6-10-20(16)13-21/h11-13,16H,2-10H2,1H3 |
InChI Key |
XLFLTZWUQPFXCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2C=O)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Dihydropyridine Route
The Hantzsch synthesis, involving condensation of aldehydes, β-keto esters, and ammonia, is a classical method for constructing substituted pyridines. For the 4-methyl-6-(piperidin-1-yl)pyridin-3-yl fragment, a modified Hantzsch approach using methyl acetoacetate and piperidine-containing aldehydes may be employed. However, regioselectivity challenges necessitate directing groups or tailored reaction conditions.
Cross-Coupling for Pyridine Assembly
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables precise introduction of substituents. For example, a bromopyridine intermediate could undergo coupling with a piperidine boronic ester to install the piperidin-1-yl group. Patent highlights the use of Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride) for ketone formation under ambient conditions, avoiding cryogenic setups. Adapting this, a pyridine boronic acid could couple with a preformed piperidine Grignard reagent to establish the C–N bond.
Phosphorus Oxychloride-Mediated Cyclization
Patent demonstrates the use of phosphorus oxychloride (POCl₃) in nonpolar solvents to facilitate cyclization of carboxylic acids and amines into benzimidazoles. Analogously, POCl₃ could promote cyclodehydration of a β-enamine ketone to form the pyridine ring, with subsequent functionalization at positions 4 and 6.
Piperidine-1-Carbaldehyde Installation
Direct Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction (POCl₃, DMF) is a classical method for introducing formyl groups. Applying this to a secondary amine (piperidine) requires careful optimization to avoid over-chlorination. A protected piperidine (e.g., Boc-protected) could undergo formylation followed by deprotection. Patent’s use of POCl₃ in xylene suggests compatibility with such conditions.
Oxidation of Piperidine Methanol
Oxidation of a hydroxymethylpiperidine intermediate to the carbaldehyde can be achieved using mild oxidants like Dess-Martin periodinane or Swern oxidation (oxalyl chloride, DMSO). Patent utilizes sodium borohydride for selective reductions, which could be reversed in an oxidative sequence.
Reductive Amination with Formyl Equivalents
A formyl group can be introduced via reductive amination using glyoxylic acid. For example, reacting piperidine with glyoxylic acid and NaBH₃CN in MeOH could yield the carbaldehyde after workup. This method avoids harsh oxidants and aligns with Patent’s transfer hydrogenation protocols.
Integrated Synthetic Routes
Route 1: Sequential Cyclization and Formylation
-
Synthesize 4-methyl-6-(piperidin-1-yl)pyridin-3-amine via Hantzsch cyclization.
-
Protect the amine as a Boc group.
-
Formylate the piperidine nitrogen using Vilsmeier-Haack conditions.
-
Deprotect under acidic conditions (TFA/DCM).
Yield Optimization : Patent reports 60% isolated yield for a similar amine deprotection, suggesting potential losses during formylation steps.
Route 2: Cross-Coupling and Late-Stage Oxidation
-
Prepare 3-bromo-4-methylpyridine via bromination.
-
Couple with piperidine via Buchwald-Hartwig amination.
-
Introduce a hydroxymethyl group via lithiation and formaldehyde quenching.
-
Oxidize to the carbaldehyde using Dess-Martin periodinane.
Advantages : Patent’s Grignard methodology ensures high regiocontrol during lithiation.
Challenges and Mitigation Strategies
-
Regioselectivity in Pyridine Functionalization : Directed ortho-metalation (DoM) using directing groups (e.g., CONEt₂) ensures precise substitution patterns.
-
Piperidine Formylation Side Reactions : Use of bulky bases (e.g., DIPEA) minimizes over-oxidation to carboxylic acids.
-
Purification of Polar Intermediates : Patent employs ethyl acetate/methanol recrystallization , applicable to carbaldehyde-containing compounds.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, nickel catalysts.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that 2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde exhibits various biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
Preliminary investigations suggest that this compound may also exhibit anticancer properties. In vitro studies have indicated its potential to inhibit the proliferation of cancer cell lines, possibly through apoptosis induction.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 µM |
| MCF7 (Breast Cancer) | 20 µM |
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antimicrobial Agents : Due to its efficacy against bacterial strains, it could be developed into new antibiotics.
- Anticancer Drugs : Its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.
- Neurological Disorders : The piperidine structure suggests potential applications in treating neurological conditions due to its ability to cross the blood-brain barrier.
Case Study 1: Antimicrobial Efficacy
A study conducted by Prabhakar et al. evaluated the antimicrobial efficacy of various derivatives of piperidine compounds, including this compound. The results highlighted its strong activity against Gram-positive and Gram-negative bacteria, paving the way for further exploration in drug development .
Case Study 2: Anticancer Research
In another study focusing on cancer therapy, researchers assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings suggested that modifications to the chemical structure could enhance its potency and selectivity towards specific cancer types .
Mechanism of Action
The mechanism of action of 2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Pyridine vs. Pyrimidine Cores
The compound’s pyridine core distinguishes it from pyrimidine-based analogues, such as 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (Evidenced in ). Key differences include:
- Nitrogen Atoms : Pyridine has one nitrogen atom, while pyrimidine has two. This alters electron distribution, affecting reactivity and binding affinity.
- Biological Activity : Pyrimidine derivatives (e.g., the compound in ) are associated with antiviral and anticancer activities due to their resemblance to nucleic acid bases. Pyridine derivatives, however, are more commonly linked to kinase inhibition and anti-inflammatory effects.
- Stability : Pyridine’s lower nitrogen content may enhance metabolic stability compared to pyrimidines, which are prone to enzymatic degradation.
Functional Group Variations
- Aldehyde vs. Amine : The carbaldehyde group in the target compound contrasts with the amine group in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine . Aldehydes are electrophilic, enabling covalent bond formation (e.g., with thiols or amines), whereas amines are nucleophilic and often participate in hydrogen bonding.
- Carboxylic Acid Derivatives : Replacing the aldehyde with a carboxylic acid group (e.g., 2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carboxylic acid) would increase polarity and solubility but reduce reactivity.
Substitution Patterns
- Piperidinyl vs. Morpholinyl: Substituting piperidine with morpholine (e.g., 2-(4-Methyl-6-morpholinopyridin-3-yl)piperidine-1-carbaldehyde) would introduce an oxygen atom, enhancing hydrophilicity and altering pharmacokinetics.
- Methyl Group Position : Moving the methyl group from position 4 to 2 could sterically hinder interactions with biological targets.
Data Table: Comparative Analysis of Key Properties
Research Findings and Implications
- Synthetic Accessibility : The carbaldehyde group may be introduced via oxidation of a hydroxymethyl precursor or direct formylation, though this requires careful optimization to avoid side reactions.
- Pharmacological Potential: The compound’s aldehyde group positions it as a candidate for covalent drug design, particularly in targeting cysteine-rich enzymes (e.g., proteases).
- Stability Concerns : Aldehydes are prone to oxidation and nucleophilic attack, necessitating prodrug strategies or formulation enhancements.
Biological Activity
2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring and a pyridine moiety, which are known to contribute to various biological activities. The presence of the methyl and piperidinyl groups enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of piperidine and pyridine compounds exhibit notable antibacterial and antifungal properties. For instance, studies have shown that modifications on the piperidine ring can significantly enhance antimicrobial efficacy. The compound's structure suggests it may possess similar activities, potentially inhibiting bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (mg/mL) | Active Against |
|---|---|---|
| 2-(4-Methyl-6-piperidin-1-yl)pyridin-3-yl | 0.0039 - 0.025 | S. aureus, E. coli |
| Piperidine Derivative A | 0.010 | Pseudomonas aeruginosa |
| Piperidine Derivative B | 0.015 | Candida albicans |
Anticancer Activity
Case Study: DYRK1A Inhibition
In a study focused on designing DYRK1A inhibitors, compounds structurally related to this compound showed promising results in reducing cell viability in cancer models through targeted inhibition .
The proposed mechanism of action for this class of compounds involves interaction with key enzymes or receptors involved in cellular signaling pathways. For instance, the inhibition of kinases such as DYRK1A can lead to altered phosphorylation states of target proteins, ultimately affecting cell proliferation and survival.
Toxicity and Safety Profile
Q & A
Q. What are the common synthetic routes for 2-(4-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves coupling a piperidine derivative with a substituted pyridine. A key precursor is 4-methylpiperidine, which reacts with halogenated pyridines (e.g., 3-chloropyridine) under basic conditions (e.g., sodium hydride or potassium carbonate) to form the piperidinylpyridine scaffold. Subsequent formylation at the piperidine nitrogen introduces the carbaldehyde group. Critical parameters include:
- Temperature control : Reactions often proceed at 80–120°C to avoid side reactions.
- Catalyst selection : Palladium catalysts may enhance coupling efficiency in certain intermediates.
- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) is essential to isolate the product .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
Methodological Answer: Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperidine/pyridine ring conformations.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z: ~330–340 for the free base).
- X-ray crystallography : Resolves bond angles and spatial arrangement (e.g., analogous pyrimidine derivatives in used this for crystal structure determination) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Based on structurally related compounds (e.g., ):
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- First aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes.
- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity and pharmacological targets of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to predict nucleophilic/electrophilic sites.
- Molecular docking : Screens against protein databases (e.g., PDBe) to identify binding affinities for receptors like GPCRs or ion channels.
- ADMET prediction tools : Estimate bioavailability and toxicity profiles using software like SwissADME .
Q. How should researchers resolve contradictions in reported biological activities of similar piperidine-pyridine hybrids?
Methodological Answer: Contradictions (e.g., varying IC values in kinase inhibition assays) can arise from:
- Structural analogs : Minor substituent changes (e.g., piperazine vs. piperidine rings) drastically alter activity (see ’s comparison table).
- Assay conditions : Standardize protocols (pH, temperature, cell lines) across studies.
- Dose-response validation : Repeat experiments with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
Methodological Answer:
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., ’s hydrochloride derivative).
- Co-solvent systems : Use PEG-400 or cyclodextrins for parenteral formulations.
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC to identify vulnerable functional groups (e.g., aldehyde oxidation) .
Q. How can synthetic byproducts be characterized, and what steps minimize their formation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
